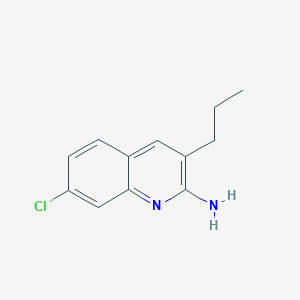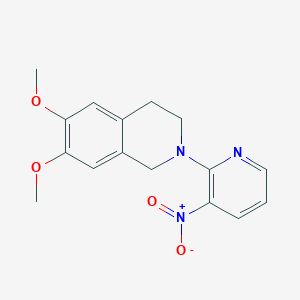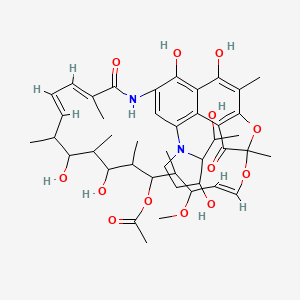
Halomicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halomicin A is an antibiotic compound produced by the bacterium Micromonospora halophytica. It belongs to the group of ansamycin antibiotics and is known for its potent activity against gram-positive bacteria . This compound is a yellow crystalline solid with the molecular formula C43H58N2O13 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Halomicin A involves complex fermentation processes using the bacterium Micromonospora halophytica. The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Halomicin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities or different pharmacological properties .
Aplicaciones Científicas De Investigación
Halomicin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of ansamycin antibiotics.
Biology: this compound is employed in microbiological studies to understand its mechanism of action against gram-positive bacteria.
Medicine: Due to its potent antibacterial properties, this compound is explored for its potential use in developing new antibiotics.
Industry: It is used in the pharmaceutical industry for the development of antibiotic formulations
Mecanismo De Acción
Halomicin A exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription process. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
Rifamycin: Another ansamycin antibiotic with a similar mechanism of action.
Streptomycin: An aminoglycoside antibiotic that also targets bacterial RNA synthesis but through a different mechanism.
Gentamicin: An aminoglycoside antibiotic with broad-spectrum activity against gram-negative bacteria.
Uniqueness of Halomicin A: this compound is unique due to its specific activity against gram-positive bacteria and its distinct chemical structure, which includes an extra hydroxyl group in the pyrrolidine ring .
Propiedades
Número CAS |
56411-51-9 |
|---|---|
Fórmula molecular |
C43H58N2O13 |
Peso molecular |
810.9 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+ |
Clave InChI |
QKZDEAZSGKLVSB-NAXFYFLKSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
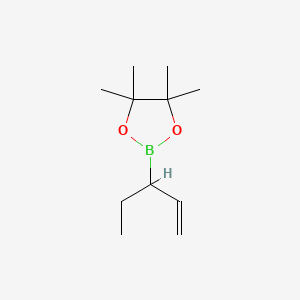
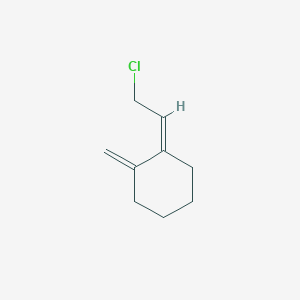
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)


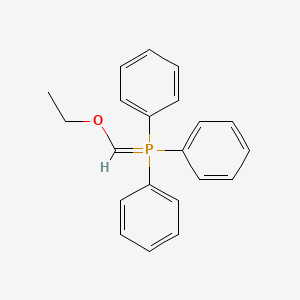
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
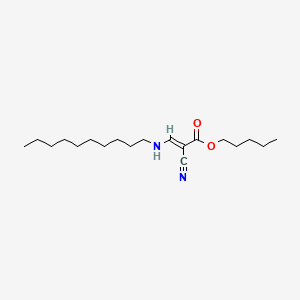
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
